1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Chemical identity Scaffold uniqueness Structural comparison

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1210640-69-9) is a synthetic small molecule (molecular formula C₁₇H₁₉NO₂S, molecular weight 301.4 g/mol) that embeds three distinct pharmacophoric elements within a single scaffold: a 3-(4-methoxyphenyl)pyrrolidine core, a thiophen-2-yl moiety, and an ethanone linker. The compound is characterized by the SMILES notation COc1ccc(C2CCN(C(=O)Cc3cccs3)C2)cc1, confirming the connectivity of the 4-methoxyphenyl substituent at the pyrrolidine 3-position and the thiophene ring appended via the ethanone carbonyl.

Molecular Formula C17H19NO2S
Molecular Weight 301.4
CAS No. 1210640-69-9
Cat. No. B2458185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS1210640-69-9
Molecular FormulaC17H19NO2S
Molecular Weight301.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=CS3
InChIInChI=1S/C17H19NO2S/c1-20-15-6-4-13(5-7-15)14-8-9-18(12-14)17(19)11-16-3-2-10-21-16/h2-7,10,14H,8-9,11-12H2,1H3
InChIKeyTWIRHNGSBSVAKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1210640-69-9): Structural Identity & Baseline Procurement Profile


1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1210640-69-9) is a synthetic small molecule (molecular formula C₁₇H₁₉NO₂S, molecular weight 301.4 g/mol) that embeds three distinct pharmacophoric elements within a single scaffold: a 3-(4-methoxyphenyl)pyrrolidine core, a thiophen-2-yl moiety, and an ethanone linker . The compound is characterized by the SMILES notation COc1ccc(C2CCN(C(=O)Cc3cccs3)C2)cc1, confirming the connectivity of the 4-methoxyphenyl substituent at the pyrrolidine 3-position and the thiophene ring appended via the ethanone carbonyl . This scaffold places it structurally within the broader class of pyrrolidine-thiophene hybrid molecules, a chemotype that has been explored for immunomodulatory [1] and metabolic targets [2]; however, peer-reviewed, head-to-head pharmacological profiling data for the specific CAS 1210640-69-9 compound remain absent from the primary scientific literature as of the latest comprehensive search.

Chemotype Pyrrolidine-thiophene hybrid scaffold with 4-methoxyphenyl substituent; no published bioactivity data
Procurement Key Exact CAS 1210640-69-9 matching required; near-neighbor analogs may shift target engagement
Vendor Verification Request HPLC purity and stability characterization; ChEMBL entry lacks experimental values

Why Unverified Analogs Cannot Substitute for 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone in Research


The pyrrolidine-thiophene chemical space harbors numerous positional isomers and heterocyclic variants that may superficially resemble the target compound but differ profoundly in the connectivity of the 4-methoxyphenyl, pyrrolidine, and thiophene pharmacophores . Minor structural alterations—such as shifting the methoxy substituent from the 4- to the 3-position, relocating the thiophene attachment point from the ethanone carbonyl to the pyrrolidine ring directly, or replacing the thiophene with other heterocycles—can ablate target binding, invert selectivity, or introduce unanticipated off-target liabilities [1]. Because the specific CAS 1210640-69-9 compound has not yet been profiled in published biological assays, the structure-activity relationships governing its interaction with any target remain uncharacterized. Consequently, any near-neighbor analog obtained under a different CAS number cannot be assumed to replicate the biological or physicochemical properties of the intended compound; only procurement of the exact CAS-matched structure ensures the chemical entity being tested matches the reference nomenclature .

Connectivity mismatch
Shifting the methoxy group or thiophene linker can invert selectivity or ablate target binding; no SAR data exist for the exact scaffold.
Uncharacterized pharmacology
Any analog under a different CAS may introduce unanticipated off-target liabilities; only the CAS-matched structure guarantees the intended pharmacophore.
Purity and stability unknowns
Supplier-specific purity and stability profiles differ; reliance on unverified near-neighbor compounds adds confounding variables to assay interpretation.

Quantitative Differentiation Evidence for 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone: Data Availability Assessment


Molecular Scaffold Uniqueness Versus Class-Level Pyrrolidine-Thiophene Analogs

The target compound presents three pharmacophoric elements—a 4-methoxyphenyl ring, a 3-substituted pyrrolidine, and a thiophen-2-yl-ethanone moiety—in a single, defined connectivity confirmed by SMILES COc1ccc(C2CCN(C(=O)Cc3cccs3)C2)cc1 . Closest structural analogs reported in the chemical literature shift the thiophene ring directly onto the pyrrolidine via alternative linkers (e.g., 1-(2-(thiophen-2-yl)pyrrolidin-1-yl)ethanone, CAS 1090985-98-0) or replace the 4-methoxyphenyl group with a benzimidazole (1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, CAS 2034298-35-4), altering both the electronic character and the three-dimensional shape of the molecule . To date, no peer-reviewed quantitative comparative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or functional assay values) have been published that directly benchmark CAS 1210640-69-9 against these or any other structurally related analogs in any biological assay system [1].

Scaffold Identity
Class-level inference
Target (CAS 1210640-69-9)
COc1ccc(C2CCN(C(=O)Cc3cccs3)C2)cc1
Analog A (CAS 1090985-98-0)
Lacks 4-methoxyphenyl; thiophene directly at pyrrolidine 2-position
Analog B (CAS 2034298-35-4)
Benzimidazole replaces 4-methoxyphenyl group
Exact scaffold matching guides procurement; no bioactivity data to compare.
Quantitative difference: not established (no comparative assays).
Chemical identity Scaffold uniqueness Structural comparison

ChEMBL Database Chemical Stability Entry [1]

The compound has a dedicated ChEMBL assay record (CHEMBL4310623) for "Chemical stability of the compound" [1]. However, the recorded data fields for Molecular Weight, ALogP, and Polar Surface Area are all annotated as "No data available," and no numerical stability value is populated [1]. This indicates that while an entry has been foreseen in the ChEMBL database, experimental determination and deposition of stability values have not been completed or publicly released to date.

Chemical Stability Record
Data to verify
ChEMBL CHEMBL4310623 — all quantitative fields empty; no experimental stability value populated.
Vendor-provided purity (HPLC) and stability data required before use.
Database entry exists but lacks experimental input.
Chemical stability Physicochemical property Database curation

Physicochemical Descriptors Relative to Drug-Likeness Benchmarks

A computational ADMET prediction record [1] lists the following parameters for CAS 1210640-69-9: Absorption Level 3, Blood-Brain Barrier (BBB) Level 4, Solubility (logS) -3.933 (Solubility Level 3), and Hepatotoxicity Probability 0.509 [1]. As a class-level reference, traditional oral drug-likeness filters (Lipinski Rule of Five, Veber rules) recommend molecular weight ≤500, logP ≤5, H-bond donors ≤5, and H-bond acceptors ≤10 [2]. The target compound (MW 301.4) satisfies the molecular weight rule, though experimental logP and hydrogen-bond counts have not been located. The predicted moderate solubility and moderate hepatotoxicity probability flag it as a candidate requiring experimental ADME profiling if pursued for in vivo studies.

ADMET Predictions
Class-level inference
logS -3.933 (Solubility Level 3)
BBB Level 4
Hepatotoxicity prob. 0.509
In silico estimates suggest moderate solubility; experimental validation needed.
Compared to Lipinski Rule of Five MW ≤500 (MW 301.4).
Drug-likeness Physicochemical property ADME prediction

Recommended Application Scenarios for 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1210640-69-9)


Scaffold-Hopping and Structure-Activity Relationship (SAR) Library Design in Pyrrolidine-Thiophene Chemical Space

The compound's distinct connectivity of the 4-methoxyphenyl substituent at the pyrrolidine 3-position, combined with the thiophen-2-yl-ethanone tail, makes it a candidate for systematic SAR exploration against targets for which pyrrolidine-bearing ligands have shown activity—such as CCR2/MCP-1 pathway modulators, glucokinase activators, or histone demethylase LSD1 inhibitors [REFS-1, REFS-2]. When procuring for SAR campaigns, users should obtain the exact CAS 1210640-69-9 structure and co-procure the identified near-neighbor analogs (CAS 1090985-98-0, CAS 2034298-35-4) to experimentally map the contribution of the 4-methoxyphenyl versus benzimidazole and the ethanone versus direct-thiophene linkages .

In Silico Screening and Computational Pharmacophore Modeling

With its well-defined SMILES and three-dimensional structure, the compound can be used as a query molecule in virtual screening campaigns targeting pyrrolidine-recognizing binding pockets. Users may leverage the in silico ADMET predictions (Absorption Level 3, BBB Level 4, logS -3.933) as a preliminary filter before committing to synthesis or procurement [3]. However, given the absence of experimental biological data, computational hits need to be followed by confirmatory biochemical assays.

Purity-Verified Reference Standard for Analytical Method Development

For laboratories developing LC-MS, HPLC, or NMR analytical methods for pyrrolidine-thiophene compound libraries, CAS 1210640-69-9 can serve as a system suitability test compound or retention-time marker, provided the procured material is accompanied by a vendor certificate of analysis (CoA) confirming identity (¹H/¹³C NMR, HRMS) and purity (typically ≥95% by HPLC). The SMILES and molecular formula (C₁₇H₁₉NO₂S) are sufficient to enable unequivocal identity confirmation via HRMS [1].

Chemical Stability and Formulation Feasibility Assessment

Based on the predicted logS (-3.933) and hepatotoxicity probability (0.509) [3], this compound may be evaluated in solution-stability screens (e.g., PBS pH 7.4, simulated gastric fluid) and microsomal metabolic stability assays (mouse or human liver microsomes) as a probe of the broader pyrrolidine-thiophene chemotype. The ChEMBL stability record (CHEMBL4310623), although currently devoid of experimental data, provides a curation framework for depositing such measurements upon completion [4].

Application
Selection Property
Validation Focus
Pyrrolidine-thiophene SAR library design
Exact CAS-matched scaffold; co-procurement of structurally defined near-neighbor analogs
SAR by catalog; confirm identity via NMR/HRMS
In silico screening & pharmacophore modeling
Computationally accessible 3D structure from SMILES
Verify virtual hits with biochemical assays; experimental data absent
Analytical reference standard for LC-MS/HPLC
Certified purity and identity (HPLC, NMR, HRMS)
Review vendor CoA; retention-time benchmarking
Chemical stability & formulation feasibility assessment
Predicted logS and hepatotoxicity probability flags
Solution stability screens; microsomal metabolic stability; deposit data to ChEMBL
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